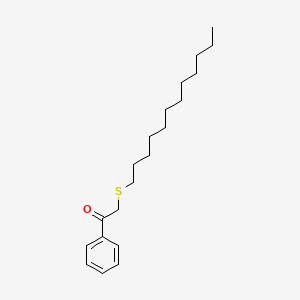
Ethanone, 2-(dodecylthio)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(dodecylthio)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a dodecylthio group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(dodecylthio)-1-phenyl- typically involves the reaction of a phenyl ethanone derivative with a dodecylthio compound under specific conditions. One common method is the Friedel-Crafts acylation reaction, where a phenyl ethanone reacts with a dodecylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Ethanone, 2-(dodecylthio)-1-phenyl- may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(dodecylthio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dodecylthio groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
Ethanone, 2-(dodecylthio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-(dodecylthio)-1-phenyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The dodecylthio group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(methylthio)-1-phenyl-: Similar structure but with a shorter alkyl chain.
Ethanone, 2-(ethylthio)-1-phenyl-: Another similar compound with a slightly longer alkyl chain than the methylthio derivative.
Ethanone, 2-(butylthio)-1-phenyl-: Features a butylthio group instead of a dodecylthio group.
Uniqueness
Ethanone, 2-(dodecylthio)-1-phenyl- is unique due to its long dodecylthio chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments. This property can be advantageous in applications requiring enhanced membrane permeability or solubility in non-polar solvents.
Properties
CAS No. |
77270-21-4 |
|---|---|
Molecular Formula |
C20H32OS |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-dodecylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C20H32OS/c1-2-3-4-5-6-7-8-9-10-14-17-22-18-20(21)19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChI Key |
MWFGMEKTBYGCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















